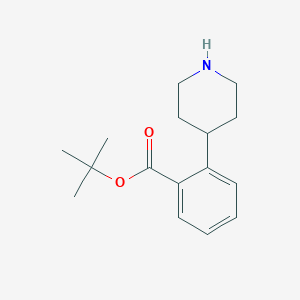
3-(Tert-butoxy)-2-chlorocyclobutan-1-one
概要
説明
3-(Tert-butoxy)-2-chlorocyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a tert-butoxy group and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-2-chlorocyclobutan-1-one typically involves the reaction of cyclobutanone with tert-butyl alcohol and a chlorinating agent. One common method is the use of phosphorus trichloride (PCl3) to mediate the formation of the tert-butyl ester, followed by chlorination to introduce the chlorine atom . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and reduced waste generation . The use of flow microreactors allows for the direct introduction of the tert-butoxy group into the cyclobutanone ring, followed by chlorination under optimized conditions.
化学反応の分析
Types of Reactions
3-(Tert-butoxy)-2-chlorocyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclobutanones depending on the nucleophile used.
科学的研究の応用
3-(Tert-butoxy)-2-chlorocyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-(Tert-butoxy)-2-chlorocyclobutan-1-one involves its reactivity with various nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of diverse products .
類似化合物との比較
Similar Compounds
Potassium tert-butoxide (KOtBu): A strong base used in organic synthesis.
Lithium tri-tert-butoxyaluminum hydride (LiAlH[OtBu]3): A reducing agent for converting acid chlorides to aldehydes.
Uniqueness
3-(Tert-butoxy)-2-chlorocyclobutan-1-one is unique due to its combination of a cyclobutanone ring with both a tert-butoxy group and a chlorine atom
特性
IUPAC Name |
2-chloro-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-8(2,3)11-6-4-5(10)7(6)9/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYZTHDJRYGEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244102 | |
| Record name | Cyclobutanone, 2-chloro-3-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803601-57-1 | |
| Record name | Cyclobutanone, 2-chloro-3-(1,1-dimethylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanone, 2-chloro-3-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


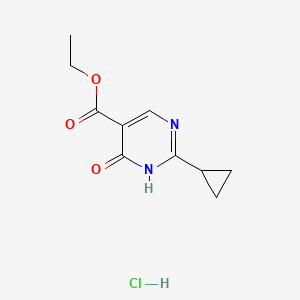
![4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride](/img/structure/B1379481.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1379482.png)
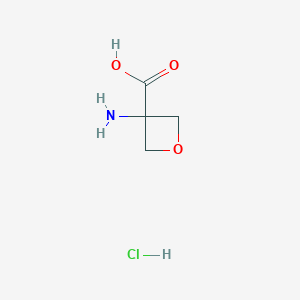
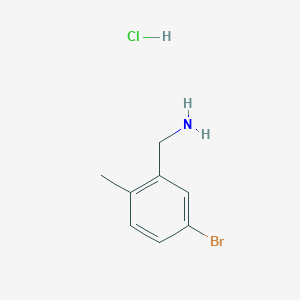
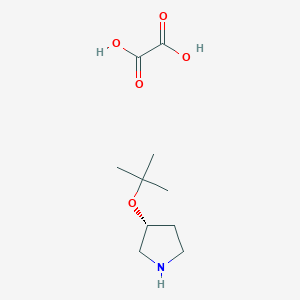
![4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride](/img/structure/B1379491.png)
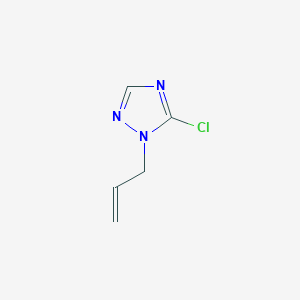
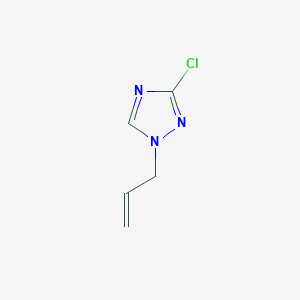
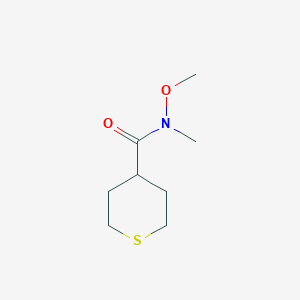
![3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379496.png)
![1-[3-Acetyl-2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B1379497.png)
![tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate](/img/structure/B1379498.png)
